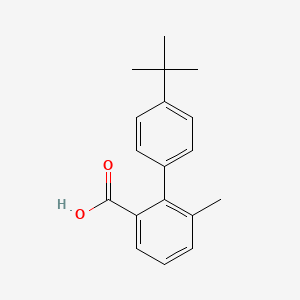

4'-Tert-butyl-6-methylbiphenyl-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4’-Tert-butyl-6-methylbiphenyl-2-carboxylic acid is an organic compound characterized by the presence of a tert-butyl group, a methyl group, and a carboxylic acid group attached to a biphenyl structure

Méthodes De Préparation

The synthesis of 4’-Tert-butyl-6-methylbiphenyl-2-carboxylic acid typically involves several steps, starting with the formation of the biphenyl core. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The tert-butyl and methyl groups are introduced through subsequent alkylation reactions, and the carboxylic acid group is typically added via carboxylation reactions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

4’-Tert-butyl-6-methylbiphenyl-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butyl and methyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include acids, bases, and various solvents, depending on the desired transformation. Major products formed from these reactions include substituted biphenyl derivatives and various oxidized or reduced forms of the compound.

Applications De Recherche Scientifique

Medicinal Chemistry

Antihypertensive Agent

One of the primary applications of 4'-Tert-butyl-6-methylbiphenyl-2-carboxylic acid is as a key intermediate in the synthesis of Telmisartan, an antihypertensive medication. Telmisartan is classified as an angiotensin II receptor blocker (ARB), which is used to manage hypertension and reduce cardiovascular risk. The synthesis of Telmisartan involves the conversion of this compound through various chemical reactions, demonstrating its importance in pharmaceutical development .

Pharmacological Studies

Research has shown that modifications to the biphenyl structure can enhance the pharmacological properties of compounds derived from this compound. For instance, studies on FimH antagonists have indicated that biphenyl derivatives can exhibit improved binding affinity and potency against urinary tract infections caused by uropathogenic Escherichia coli (UPEC). The structure-activity relationship (SAR) analysis highlighted that ortho-substituents on the biphenyl ring significantly improved biological activity .

Material Science

Polymer Additives

In materials science, this compound serves as a potential additive in polymer formulations. Its chemical structure allows it to enhance the thermal stability and mechanical properties of polymers. Research indicates that incorporating biphenyl derivatives into polymer matrices can improve their resistance to thermal degradation and increase their lifespan in various applications .

Synthesis of Advanced Materials

The compound's ability to act as a precursor for synthesizing more complex biphenyl derivatives makes it valuable in developing advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs). The unique electronic properties associated with biphenyl compounds are exploited in optoelectronic applications, where they contribute to improved performance characteristics .

Environmental Applications

Pollution Reduction Techniques

Recent studies have explored the use of this compound in environmental remediation processes. Specifically, its derivatives have been investigated for their potential to degrade pollutants in wastewater treatment systems. The compound's chemical stability and reactivity make it suitable for applications aimed at reducing environmental contaminants, thus contributing to sustainable practices in chemical manufacturing .

Data Tables

| Compound | Activity Type | IC50 (μM) |

|---|---|---|

| Ortho-substituted analog | FimH inhibition | 0.16 |

| Unsubstituted biphenyl | FimH inhibition | 1.35 |

| Telmisartan | Antihypertensive | N/A |

Mécanisme D'action

The mechanism of action of 4’-Tert-butyl-6-methylbiphenyl-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and methyl groups can influence the compound’s binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar compounds to 4’-Tert-butyl-6-methylbiphenyl-2-carboxylic acid include other biphenyl derivatives with different substituents, such as:

4’-Tert-butylbiphenyl-2-carboxylic acid: Lacks the methyl group, which can affect its chemical reactivity and biological activity.

6-Methylbiphenyl-2-carboxylic acid: Lacks the tert-butyl group, leading to different steric and electronic properties.

Biphenyl-2-carboxylic acid: The simplest derivative, without any additional substituents, serving as a reference compound for comparison.

The uniqueness of 4’-Tert-butyl-6-methylbiphenyl-2-carboxylic acid lies in the combination of its substituents, which confer specific chemical and biological properties that are not observed in its simpler analogs.

Activité Biologique

4'-Tert-butyl-6-methylbiphenyl-2-carboxylic acid is an organic compound notable for its biphenyl structure combined with a tert-butyl group, a methyl group, and a carboxylic acid group. This unique configuration imparts specific chemical and biological properties that have garnered interest in various fields including medicinal chemistry, pharmacology, and materials science.

The compound's structure influences its chemical reactivity and biological activity. The tert-butyl and methyl groups affect sterics and electronic properties, while the carboxylic acid group facilitates hydrogen bonding and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The binding affinity and selectivity are influenced by the substituents on the biphenyl core, which modulate various biochemical pathways.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, although detailed investigations are still needed to establish its efficacy and mechanism.

Case Studies

-

Antioxidant Activity :

- A study demonstrated that compounds similar to this compound effectively reduced lipid peroxidation in vitro, indicating strong antioxidant potential .

- Anti-inflammatory Mechanisms :

- Antimicrobial Efficacy :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other biphenyl derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| 4'-Tert-butylbiphenyl-2-carboxylic acid | Moderate anti-inflammatory effects | Lacks methyl group |

| 6-Methylbiphenyl-2-carboxylic acid | Limited antioxidant properties | Lacks tert-butyl group |

| Biphenyl-2-carboxylic acid | Minimal biological activity | Simplest derivative for comparison |

The presence of both tert-butyl and methyl groups in this compound enhances its steric hindrance and electronic effects, contributing to its unique biological profile.

Propriétés

IUPAC Name |

2-(4-tert-butylphenyl)-3-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-12-6-5-7-15(17(19)20)16(12)13-8-10-14(11-9-13)18(2,3)4/h5-11H,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGRXPKSMIQJIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.